molecular formula C16H24N6O B2775659 1,3,5-trimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide CAS No. 2034201-45-9

1,3,5-trimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2775659
CAS RN: 2034201-45-9
M. Wt: 316.409
InChI Key: ZZDQCCIUHUIROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-trimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H24N6O and its molecular weight is 316.409. The purity is usually 95%.
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Scientific Research Applications

Cannabinoid Receptor Antagonism

This compound has been studied primarily for its role as a cannabinoid receptor antagonist. It's a derivative of the biarylpyrazole class, which includes compounds like SR141716; these are known for their potent and selective antagonism of the CB1 cannabinoid receptor (Lan et al., 1999). This antagonism is useful in studying the endocannabinoid system, which plays a crucial role in various physiological processes.

Molecular Interaction Studies

The compound is also used in molecular interaction studies to understand the binding mechanisms at the cannabinoid receptors. Conformational analysis of this compound, along with others, helps in developing pharmacophore models for cannabinoid receptors, providing insights into the molecular interactions between these receptors and their ligands (Shim et al., 2002).

Radiopharmaceuticals

Derivatives of this compound, due to their high affinity for cannabinoid receptors, are used in creating radiopharmaceuticals. These are crucial in imaging studies like SPECT (Single Photon Emission Computed Tomography), which helps in visualizing CB1 receptor distribution and functioning in vivo (Seltzman et al., 2002).

Functionalization Reactions Studies

This compound is also significant in studies exploring functionalization reactions. These studies are crucial for understanding the synthesis of various derivatives and their potential applications in medicinal chemistry (Yıldırım et al., 2005).

Inverse Agonist Activity

It has been shown to act as an inverse agonist at the cannabinoid CB1 receptor. Research in this area contributes to our understanding of how inverse agonists function and their potential therapeutic applications (Hurst et al., 2006).

properties

IUPAC Name

1,3,5-trimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-10-9-14(19-18-10)22-7-5-13(6-8-22)17-16(23)15-11(2)20-21(4)12(15)3/h9,13H,5-8H2,1-4H3,(H,17,23)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDQCCIUHUIROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide

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